![molecular formula C12H16O2 B13206569 [(2R,4R)-4-(4-Methylphenyl)oxolan-2-yl]methanol](/img/structure/B13206569.png)
[(2R,4R)-4-(4-Methylphenyl)oxolan-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,4R)-4-(4-Methylphenyl)oxolan-2-yl]methanol is a chemical compound with the molecular formula C12H16O2 It is a derivative of oxolane, featuring a 4-methylphenyl group attached to the oxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4R)-4-(4-Methylphenyl)oxolan-2-yl]methanol typically involves the reaction of 4-methylphenylmagnesium bromide with (2R,4R)-4-hydroxy-2-oxolanyl methanol under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
[(2R,4R)-4-(4-Methylphenyl)oxolan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products
Oxidation: The major products include 4-(4-methylphenyl)oxolan-2-one or 4-(4-methylphenyl)oxolan-2-al.
Reduction: The major products include 4-(4-methylphenyl)oxolan-2-ylmethane.
Substitution: The major products include 4-(4-methylphenyl)oxolan-2-yl chloride or 4-(4-methylphenyl)oxolan-2-ylamine.
科学的研究の応用
[(2R,4R)-4-(4-Methylphenyl)oxolan-2-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of [(2R,4R)-4-(4-Methylphenyl)oxolan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic processes. It may also interact with receptors or other proteins, leading to changes in cellular signaling pathways.
類似化合物との比較
[(2R,4R)-4-(4-Methylphenyl)oxolan-2-yl]methanol can be compared with other similar compounds, such as:
[(2R,4R)-4-(4-Fluorophenyl)oxolan-2-yl]methanol: This compound has a fluorine atom instead of a methyl group, which may alter its chemical reactivity and biological activity.
[(2R,4R)-4-(3,4-Dimethoxyphenyl)oxolan-2-yl]methanol: The presence of methoxy groups can influence the compound’s solubility and interaction with other molecules.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC名 |
[(2R,4R)-4-(4-methylphenyl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C12H16O2/c1-9-2-4-10(5-3-9)11-6-12(7-13)14-8-11/h2-5,11-13H,6-8H2,1H3/t11-,12+/m0/s1 |
InChIキー |
BSNSAWHOWLODOQ-NWDGAFQWSA-N |
異性体SMILES |
CC1=CC=C(C=C1)[C@H]2C[C@@H](OC2)CO |
正規SMILES |
CC1=CC=C(C=C1)C2CC(OC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




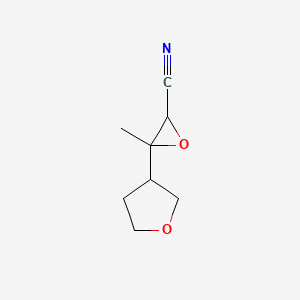
![4-[1-(Thiophen-3-ylsulfanyl)ethyl]morpholine](/img/structure/B13206507.png)

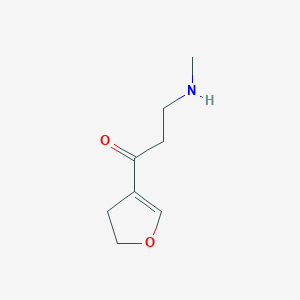


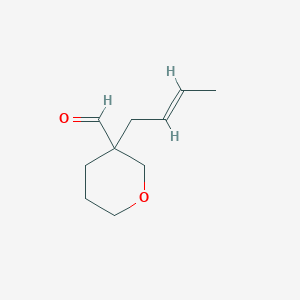
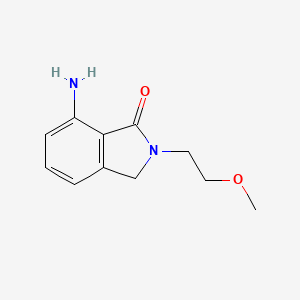
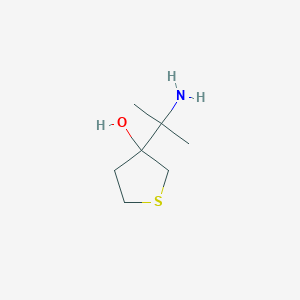


![2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine](/img/structure/B13206555.png)
